Dibutyl ditelluride
Overview
Description
Dibutyl ditelluride is an organotellurium compound with the chemical formula C8H18Te2. It is a colorless to pale yellow liquid with a molecular weight of 369.43 g/mol. This compound is part of the broader class of organochalcogenides, which are compounds containing carbon-chalcogen bonds (where chalcogens include oxygen, sulfur, selenium, and tellurium).
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyl ditelluride can be synthesized through the reaction of butyl lithium (C4H9Li) with tellurium dioxide (TeO2). The reaction typically occurs in anhydrous ether as a solvent under inert atmosphere conditions to prevent oxidation. The general reaction can be represented as: \[ 2 C4H9Li + TeO2 \rightarrow (C4H9)2Te2 + 2 LiOH \]
Industrial Production Methods: On an industrial scale, this compound is produced through similar synthetic routes but with optimized conditions to ensure higher yields and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions: Dibutyl ditelluride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophiles such as halides or alkyl groups.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of dibutyl tellurium dioxide (C8H18Te2O2).
Reduction: Reduction typically results in the formation of butyl telluride (C4H9Te).
Substitution: Substitution reactions can produce various substituted tellurium compounds depending on the nucleophile used.
Scientific Research Applications
Dibutyl ditelluride has several scientific research applications across various fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organotellurium compounds.
Biology: this compound has been studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: It is utilized in the production of materials with specific properties, such as enhanced thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism by which dibutyl ditelluride exerts its effects depends on the specific application. In biological systems, it may interact with cellular components, leading to antimicrobial activity. The molecular targets and pathways involved are still under investigation, but it is believed to disrupt microbial cell membranes or interfere with essential metabolic processes.
Comparison with Similar Compounds
Diphenyl ditelluride
Diethyl ditelluride
Dibutyl telluride
Diphenyl telluride
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Properties
IUPAC Name |
1-(butylditellanyl)butane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Te2/c1-3-5-7-9-10-8-6-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXCBWDGHACUIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Te][Te]CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Te2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369778 | |
Record name | Ditelluride, dibutyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77129-69-2 | |
Record name | Ditelluride, dibutyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibutylditellane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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